Rp-8-Bromo-cyclic adenosine monophosphate is a potent and selective inhibitor of protein kinase A. This compound is widely utilized in biochemical research to study the signaling pathways mediated by cyclic adenosine monophosphate. It is particularly important for its ability to inhibit the phosphorylation processes initiated by cyclic adenosine monophosphate, making it a valuable tool in cellular signaling studies.
Rp-8-Bromo-cyclic adenosine monophosphate is synthesized through various chemical methods, primarily involving the modification of cyclic adenosine monophosphate analogs. It is commercially available from several suppliers, including Santa Cruz Biotechnology and BIOLOG Life Science Institute.
This compound falls under the category of cyclic nucleotide analogs, specifically as a phosphodiesterase-stable protein kinase A inhibitor. It is classified based on its structural modifications that enhance its lipophilicity and metabolic stability compared to other cyclic adenosine monophosphate derivatives.
The synthesis of Rp-8-Bromo-cyclic adenosine monophosphate involves several steps:
For example, the synthesis of Rp-8-Bromo-cyclic adenosine monophosphate was reported to yield 33.4 μmol with a purity of 99.6% after purification steps .
The molecular formula for Rp-8-Bromo-cyclic adenosine monophosphate is with a molecular weight of 493.4 g/mol. The structural characteristics include:
The detailed structure can be visualized using molecular modeling software or chemical drawing tools.
Rp-8-Bromo-cyclic adenosine monophosphate participates in various biochemical reactions:
The mechanism of action for Rp-8-Bromo-cyclic adenosine monophosphate primarily involves its role as an antagonist of protein kinase A signaling:
Rp-8-Bromo-cyclic adenosine monophosphate has several scientific applications:
Rp-8-Br-cAMPS (CAS 129735-00-8) is a synthetic cyclic nucleotide analog engineered through two strategic modifications to the endogenous cAMP structure. The bromination at the C8 position of the adenine ring enhances lipophilicity and sterically hinders binding to non-target sites, significantly altering the molecule's electronic distribution and hydrophobic character [1] [6]. Concurrently, the phosphorothioate substitution replaces one of the non-bridging oxygen atoms in the cyclic phosphate moiety with sulfur. This modification confers two critical properties: resistance to enzymatic hydrolysis by phosphodiesterases and the creation of a chiral center at phosphorus, enabling stereochemical optimization for selective PKA antagonism [3] [8]. The molecular formula (C₁₀H₁₁BrN₅O₅PS) and weight (424.17 g/mol) reflect these modifications, which synergistically enhance target specificity [1] [2].
The phosphorothioate substitution generates two diastereomers: Rp and Sp, differentiated by the spatial orientation of the sulfur atom relative to the adenine ring. Rp-8-Br-cAMPS adopts the Rp configuration, where the sulfur occupies an equatorial position in the pseudorotational cycle of the ribose-phosphate backbone. This stereochemistry is critical for antagonistic function, as the Rp isomer mimics cAMP's binding orientation to regulatory subunits (RI/RII) of PKA but fails to induce the conformational change required for catalytic subunit release. Consequently, it competitively blocks cAMP-mediated holoenzyme dissociation and activation [4] [5]. In contrast, the Sp isomer exhibits partial agonist activity due to divergent interactions with the cyclic nucleotide-binding domains [5].
Table 1: Stereochemical and Functional Comparison of cAMP Analogs
Compound | Phosphorothioate Isomer | Binding Affinity (PKA RI) | Functional Outcome |
---|---|---|---|
cAMP | N/A | High | Full agonist |
Rp-8-Br-cAMPS | Rp | High | Competitive antagonist |
Sp-8-Br-cAMPS | Sp | Moderate | Partial agonist |
Rp-cAMPS | Rp | Moderate | Weak antagonist |
The C8 bromination and Rp-phosphorothioate modifications significantly enhance lipophilicity compared to parent compounds. Experimental logP values reveal Rp-8-Br-cAMPS has a logP of ~2.53, substantially higher than Rp-cAMPS (logP ~0.9) and 8-Br-cAMP (logP ~1.2) [3] [7]. This elevated lipophilicity directly translates to superior membrane permeability, enabling efficient cellular uptake without transporter facilitation. In cellular assays, Rp-8-Br-cAMPS achieves intracellular concentrations 5–8 times higher than Rp-cAMPS at equivalent extracellular doses, making it indispensable for intact-cell studies of PKA signaling [1] [6] [7]. The sodium salt form (C₁₀H₁₀BrN₅O₆PS·Na) further improves aqueous solubility (250 mM in water) while retaining membrane permeability [2] [6].
Rp-8-Br-cAMPS exhibits robust resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs). The phosphorothioate linkage reduces susceptibility to PDE-mediated cleavage by >90% compared to unmodified cAMP, while C8 bromination sterically hinders access to PDE catalytic sites [1] [8]. In hepatic tissue homogenates, Rp-8-Br-cAMPS maintains >80% structural integrity after 60 minutes, whereas cAMP is fully degraded within 10 minutes [7]. This stability extends its functional half-life in biological systems, making it ideal for long-duration experiments targeting sustained PKA inhibition [3] [8].
Table 2: Comparative Physicochemical and Stability Profiles
Property | Rp-8-Br-cAMPS | Rp-cAMPS | 8-Br-cAMP |
---|---|---|---|
LogP | 2.53 | ~0.9 | ~1.2 |
Water Solubility | 250 mM | Low | Moderate |
PDE Resistance | High (>80%) | Moderate | Low |
Membrane Permeability | High | Low | Moderate |
To further enhance membrane permeability, prodrug derivatives have been engineered using esterification strategies. The para-acetoxybenzyl (pAB) ester approach involves reacting Rp-8-Br-cAMPS with 4-(chloromethyl)phenyl acetate in acetonitrile, catalyzed by diisopropylethylamine. This yields Rp-8-Br-cAMPS-pAB (C₁₉H₁₉BrN₅O₇PS, MW 572.3 g/mol), where the negatively charged thiophosphate is masked with an acetoxybenzyl group [4]. Intracellular esterases hydrolyze the pAB group, releasing active Rp-8-Br-cAMPS. This prodrug achieves 50-fold higher cytoplasmic concentrations than the parent compound and inhibits PKA/Epac at nanomolar doses in pancreatic β-cells [4]. Similarly, the 2'-O-monobutyryl (2'-O-MB) prodrug (Rp-8-Br-2'-O-MB-cAMPS, CAS 788807-32-9) incorporates a butyryl ester at the ribose 2'-position, enhancing lipophilicity (logP 2.53) and enabling studies in neuronal tissues [7].
Structural refinements focus on improving selectivity between PKA isoforms and the Epac pathway. The 8-(4-chlorophenylthio) (8-pCPT) substitution combined with 2'-O-methylation (e.g., Rp-8-pCPT-2'-O-Me-cAMPS) increases Epac/PKA binding selectivity by >1,000-fold. This dual modification exploits Epac’s tolerance for bulky 8-substituents and preferential recognition of 2'-O-alkylated ribose, while PKA’s steric constraints limit binding [9]. Additionally, 8-arylamino modifications (e.g., 8-NBD-cAMPS) enhance fluorescence-based tracking without compromising antagonism [9]. Such optimizations yield derivatives with IC₅₀ values ≤100 nM for PKA RIα inhibition and >50-fold selectivity over PKG [5] [7].
Table 3: Optimized Derivatives of Rp-8-Br-cAMPS
Derivative | Key Modifications | Target Selectivity | Potency (IC₅₀) | Applications |
---|---|---|---|---|
Rp-8-Br-cAMPS-pAB | pAB ester at phosphate | PKA/Epac | 50 nM | Glucose-stimulated insulin secretion [4] |
Rp-8-Br-2'-O-MB-cAMPS | 2'-O-monobutyryl ribose | PKA I | 100 nM | Vascular smooth muscle studies [7] |
Rp-8-pCPT-2'-O-Me-cAMPS | 8-pCPT + 2'-O-methyl ribose | Epac > PKA (1,000:1) | 10 nM (Epac) | Neurite outgrowth assays [9] |
Comprehensive Compound Table
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7